N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]-1H-pyrrole-2-carboxamide
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Description
The compound “N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules . The molecule also contains a piperidine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring and a piperidine ring, both of which are five-membered rings . The tetrachloropyridine moiety would contribute to the electron-deficient nature of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the electron-deficient tetrachloropyridine moiety, which would make it susceptible to nucleophilic attack . The carbonyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple chlorine atoms could increase its density and boiling point . The NMR spectra would provide information about the compound’s structure .Future Directions
properties
IUPAC Name |
N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4N4O2/c17-10-11(18)13(23-14(20)12(10)19)16(26)24-6-3-8(4-7-24)22-15(25)9-2-1-5-21-9/h1-2,5,8,21H,3-4,6-7H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFOHWPLWVJTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CN2)C(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]-1H-pyrrole-2-carboxamide |
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